molecular formula C9H17N B1660054 2-Methyl-2-norbornanemethylamine CAS No. 7106-00-5

2-Methyl-2-norbornanemethylamine

Cat. No.: B1660054
CAS No.: 7106-00-5
M. Wt: 139.24 g/mol
InChI Key: GJHFRDYBLIBCHI-UHFFFAOYSA-N
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Description

2-Methyl-2-norbornanemethylamine is an organic compound with the molecular formula C9H17N. It is a primary amine, characterized by the presence of a norbornane ring structure with a methyl group and a methylamine group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-norbornanemethylamine can be achieved through several methods. One common approach involves the reaction of 2-norbornanone with methylamine. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-norbornanemethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2-norbornanemethylamine involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFRDYBLIBCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991348
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7106-00-5
Record name 2-Norbornanemethylamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-norbornanemethylamine
Reactant of Route 2
2-Methyl-2-norbornanemethylamine
Reactant of Route 3
2-Methyl-2-norbornanemethylamine
Reactant of Route 4
2-Methyl-2-norbornanemethylamine
Reactant of Route 5
2-Methyl-2-norbornanemethylamine
Reactant of Route 6
2-Methyl-2-norbornanemethylamine

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